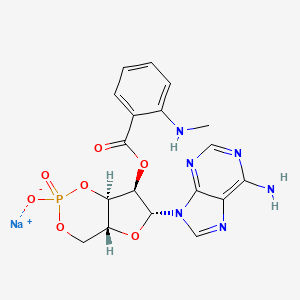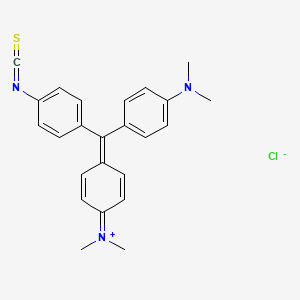
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate: is a synthetic glucocorticoid derivative of prednisolone. It is primarily used in research settings for its anti-inflammatory and immunosuppressive properties. The compound has a molecular formula of C27H38O6 and a molecular weight of 458.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate typically involves the esterification of 6α-Methyl Prednisolone with ethyl orthopropionate. The reaction is carried out under anhydrous conditions using a suitable catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed in an organic solvent like toluene until the desired product is formed. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Chemistry: 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is used in cell biology research to study the effects of glucocorticoids on cell signaling pathways and gene expression.
Medicine: In medical research, it is used to investigate the anti-inflammatory and immunosuppressive effects of glucocorticoids. It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of glucocorticoids.
Industry: The compound is used in the development of new pharmaceutical formulations and as a standard in quality control processes.
Mechanism of Action
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .
Comparison with Similar Compounds
Prednisolone: A glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Methylprednisolone: Another glucocorticoid with a similar mechanism of action but different pharmacokinetic properties.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Uniqueness: 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate is unique due to its specific esterification, which may alter its pharmacokinetic profile and potentially enhance its stability and bioavailability compared to other glucocorticoids .
Properties
CAS No. |
85198-27-2 |
|---|---|
Molecular Formula |
C27H38O6 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(4R,6'S,8'S,9'S,10'R,11'S,13'S,14'S)-2-ethoxy-2-ethyl-11'-hydroxy-6',10',13'-trimethylspiro[1,3-dioxane-4,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',5-dione |
InChI |
InChI=1S/C27H38O6/c1-6-27(31-7-2)32-15-22(30)26(33-27)11-9-19-18-12-16(3)20-13-17(28)8-10-24(20,4)23(18)21(29)14-25(19,26)5/h8,10,13,16,18-19,21,23,29H,6-7,9,11-12,14-15H2,1-5H3/t16-,18-,19-,21-,23+,24-,25-,26-,27?/m0/s1 |
InChI Key |
AFHMTUSMFCGKJH-ACASYORHSA-N |
Isomeric SMILES |
CCC1(OCC(=O)[C@@]2(O1)CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)C)O)C)OCC |
Canonical SMILES |
CCC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)C)O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)


![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)

